trans-2-Isopropyl-5-propyl-1,3-dioxane

Description

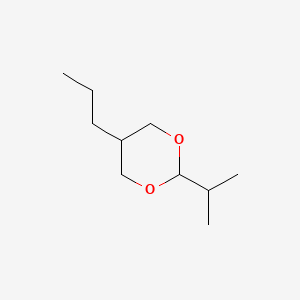

Structure

3D Structure

Properties

CAS No. |

19476-84-7 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-propan-2-yl-5-propyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h8-10H,4-7H2,1-3H3 |

InChI Key |

WESQGUFEFTXRLG-UHFFFAOYSA-N |

SMILES |

CCCC1COC(OC1)C(C)C |

Canonical SMILES |

CCCC1COC(OC1)C(C)C |

Appearance |

Solid powder |

Other CAS No. |

19476-84-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Dioxane, 2-isopropyl-5-propyl-, (Z)- |

Origin of Product |

United States |

Preparation Methods

Prins Cyclization

Reacting 4-propylpent-2-en-1-ol with isobutyraldehyde in the presence of BF3·OEt2 generates the 1,3-dioxane ring via a carbocation intermediate. While this method avoids diketone precursors, it suffers from lower stereocontrol (trans/cis ≈ 1:1) and requires harsher conditions.

Reductive Amination Followed by Oxidation

A multistep approach involves:

- Condensing propylamine with isobutyraldehyde to form a Schiff base.

- Reducing the imine to a secondary amine using NaBH4.

- Oxidizing the amine to a nitroxide with m-CPBA, followed by cyclization to the dioxane.

This route is less efficient (overall yield: 25–30%) but offers modularity for asymmetric synthesis.

Spectroscopic Characterization and Configurational Assignment

13C NMR Analysis :

- C2 (Isopropyl) : δ 22.1 ppm (CH3), δ 28.9 ppm (CH), δ 34.5 ppm (quaternary C).

- C5 (Propyl) : δ 14.2 ppm (CH3), δ 22.8 ppm (CH2), δ 32.1 ppm (CH2 adjacent to ring).

- Ring Oxygen Effects : Deshielding of C4 and C6 (δ 70–75 ppm) confirms the 1,3-dioxane structure.

IR Spectroscopy :

- Strong absorption at 1,120 cm−1 (C–O–C asymmetric stretch).

- Absence of carbonyl peaks (1,700 cm−1) verifies complete cyclization.

Challenges and Limitations

- Low Yields in Bulky Systems : Steric hindrance between the isopropyl group and the developing ring during cyclization reduces yields to 40–50% for trans-isomer-enriched products.

- Sensitivity to Acidic Conditions : Prolonged exposure to strong acids promotes decomposition of the propyl side chain, necessitating neutral workup protocols.

Industrial and Research Applications

This compound serves as:

- A chiral solvent in asymmetric catalysis.

- A building block for liquid crystals due to its rigid trans configuration.

- A model compound for studying steric effects in cyclohexane analogs.

Chemical Reactions Analysis

Types of Reactions: trans-2-Isopropyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The dioxane ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often require the presence of a catalyst or a strong base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted dioxanes depending on the substituent introduced.

Scientific Research Applications

trans-2-Isopropyl-5-propyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of trans-2-Isopropyl-5-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Structural Analogues with Alkyl and Aromatic Substituents

A. trans-2-(4-Cyanophenyl)-5-alkyl-1,3-dioxanes lists three compounds with a trans-2-(4-cyanophenyl) group and varying alkyl chains (n-propyl, n-butyl, n-pentyl) at position 5 . Key properties include:

| Compound (CAS) | Formula | Alkyl Chain | Mesophase Behavior (°C) |

|---|---|---|---|

| ST00693 (CAS: Not provided) | C₁₄H₁₇NO₂ | n-propyl | Cr 58 → N 43 → I |

| ST00694 (CAS: Not provided) | C₁₅H₁₉NO₂ | n-butyl | Cr 42 → N 36 → I |

| ST00695 (CAS: Not provided) | C₁₆H₂₁NO₂ | n-pentyl | Cr 56 → N 49 → I |

Comparison Insights :

- The 4-cyanophenyl group enhances polarity and mesophase stability (nematic phases observed in all cases).

- Longer alkyl chains (e.g., n-pentyl in ST00695) increase melting points (Cr→N) but reduce nematic-to-isotropic (N→I) transition temperatures compared to shorter chains .

- In contrast, trans-2-Isopropyl-5-propyl-1,3-dioxane lacks the cyanophenyl group, likely reducing polarity and mesophase stability. Its propyl and isopropyl substituents may instead promote lower melting points and higher volatility.

B. trans-5-Ethyl-2-isopropyl-5-(1-methoxyethyl)-1,3-dioxane (CAS 22644-58-2)

describes a derivative with ethyl and methoxyethyl groups at position 5 and an isopropyl group at position 2 .

- Formula : C₁₂H₂₄O₃

- Key Features :

- Methoxyethyl substituent introduces ether functionality, enhancing solubility in polar solvents.

- Ethyl group may reduce steric hindrance compared to bulkier propyl chains.

- Distinction : The target compound’s propyl group (vs. ethyl) could increase hydrophobicity and thermal stability due to longer alkyl chain interactions.

Isomeric Differences: cis vs. trans Configurations

- Stereochemistry : cis configuration places substituents on the same side of the ring, reducing symmetry.

- Impact : cis isomers typically exhibit higher melting points and lower solubility than trans isomers due to inefficient molecular packing. The target compound’s trans configuration likely improves solubility and lowers phase transition temperatures.

Functional Group Variations: Sulfonyl and Ether Substituents

A. 2-Isopropyl-5-(cyclohexylsulfonyl)-1,3-dioxane

- Cyclohexyl moiety adds steric bulk, reducing volatility.

B. Methoxyethyl-Substituted Derivatives

Compounds in (trans-5-isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane) and incorporate methoxyethyl groups :

- Impact : Methoxy groups enhance solubility in alcohols and ethers, whereas the target compound’s isopropyl and propyl substituents favor solubility in hydrocarbons.

Research Implications

- Stereochemistry : The trans configuration optimizes molecular symmetry for applications requiring fluidity (e.g., lubricants) .

- Substituent Design: Alkyl chains enhance thermal stability, while polar groups (e.g., cyanophenyl) enable liquid crystal behavior .

- Functional Groups : Sulfonyl or methoxy groups expand utility in pharmaceuticals or agrochemicals .

Q & A

Q. How to optimize reaction conditions for this compound derivatives in aqueous media?

- Recommendations : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility. Monitor pH to prevent acid-catalyzed ring-opening. For hydrolytically sensitive derivatives, employ anhydrous conditions with molecular sieves .

Q. What spectroscopic techniques are critical for characterizing substituent effects on dioxane reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.